Tert-butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidin-5-YL)-2-fluorophenyl)carbamate
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Overview
Description
Tert-butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidin-5-YL)-2-fluorophenyl)carbamate is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Mechanism of Action
Target of Action
The primary target of this compound is the protein kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .
Mode of Action
The compound acts as an ATP-competitive inhibitor, providing nano-molar inhibition with selectivity for PKB over the closely related kinase PKA . This interaction with its target leads to a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Biochemical Pathways
The compound affects the PI3K-PKB-mTOR pathway, which is frequently deregulated in cancer . By inhibiting PKB, the compound disrupts this pathway, leading to a decrease in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
It is noted that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The compound’s action results in strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, storage conditions can affect the compound’s stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidin-5-YL)-2-fluorophenyl)carbamate typically involves multiple steps. One common approach starts with the preparation of the pyrrolopyrimidine core. This can be achieved through the condensation of dimethyl malonate with appropriate reagents, followed by cyclization and chlorination steps .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidin-5-YL)-2-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated compounds .
Scientific Research Applications
Tert-butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidin-5-YL)-2-fluorophenyl)carbamate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives, such as:
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- tert-butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Uniqueness
Tert-butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidin-5-YL)-2-fluorophenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
tert-butyl N-[4-(4-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O2/c1-22(2,3)30-21(29)27-17-9-8-13(10-16(17)24)15-11-28(14-6-4-5-7-14)20-18(15)19(23)25-12-26-20/h8-12,14H,4-7H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULICIYBXFKHBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4CCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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